molecular formula C5H9NO4 B15088414 2-amino-3,3-dideuteriopentanedioic acid

2-amino-3,3-dideuteriopentanedioic acid

Cat. No.: B15088414
M. Wt: 149.14 g/mol
InChI Key: WHUUTDBJXJRKMK-DICFDUPASA-N
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Description

2-amino-3,3-dideuteriopentanedioic acid, also known as DL-Glutamic acid-3,3-d2, is a deuterated form of glutamic acid. This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms at the 3rd position of the carbon chain. It has a molecular formula of C5H7D2NO4 and a molecular weight of 149.142 g/mol . The compound is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-dideuteriopentanedioic acid typically involves the deuteration of glutamic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-dideuteriopentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-3,3-dideuteriopentanedioic acid has several scientific research applications:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-amino-3,3-dideuteriopentanedioic acid is primarily related to its role as a deuterated analog of glutamic acid. In biological systems, it can participate in the same metabolic pathways as glutamic acid but with altered kinetics due to the presence of deuterium atoms. This isotopic substitution can affect the rate of enzymatic reactions and the stability of intermediates, providing valuable insights into metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: The non-deuterated form of 2-amino-3,3-dideuteriopentanedioic acid.

    2-amino-3,3,4,4-tetradeuteriopentanedioic acid: Another deuterated analog with four deuterium atoms.

    2-amino-3,3-difluoropentanedioic acid: A fluorinated analog of glutamic acid.

Uniqueness

This compound is unique due to its specific isotopic substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

149.14 g/mol

IUPAC Name

2-amino-3,3-dideuteriopentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2

InChI Key

WHUUTDBJXJRKMK-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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